Boc-nle-oh.dcha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

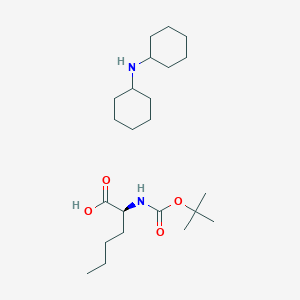

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEVJIUEBDZIJQ-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944539 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-32-0 | |

| Record name | L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Norleucine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the purity and stability of the constituent amino acid building blocks are paramount to achieving the desired final peptide with high fidelity. Boc-Nle-OH (N-tert-butoxycarbonyl-L-norleucine), a key derivative of the non-proteinogenic amino acid norleucine, often presents as an oil or a solid that is challenging to crystallize. This physical characteristic complicates its purification, accurate weighing, and long-term storage. To overcome these challenges, the formation of a dicyclohexylammonium (DCHA) salt is a widely adopted and effective strategy. This technical guide elucidates the critical role of the DCHA salt of Boc-Nle-OH, providing detailed experimental protocols and quantitative data for its preparation and use.

The Core Function of DCHA Salt Formation: From Oil to Crystalline Solid

The primary role of dicyclohexylamine (DCHA) in the context of Boc-Nle-OH is to act as a resolving agent that facilitates the purification and handling of the protected amino acid. DCHA is a strong organic base that readily reacts with the acidic carboxylic acid group of Boc-Nle-OH to form a stable and highly crystalline salt. This transformation from a liquid or amorphous solid to a crystalline salt offers several distinct advantages in a laboratory and manufacturing setting.

The key benefits of converting Boc-Nle-OH to its DCHA salt include:

-

Enhanced Crystallinity: The DCHA salt of Boc-Nle-OH is a well-defined crystalline solid, which simplifies its isolation and purification through recrystallization.[1] This process effectively removes impurities that may have been generated during the synthesis of Boc-Nle-OH.

-

Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous powders.[1] The salt form often exhibits greater stability, reducing the likelihood of degradation over time.

-

Simplified Purification: The formation of the DCHA salt provides an efficient method for purifying Boc-amino acids that are otherwise difficult to purify by conventional chromatographic techniques.[1]

Physicochemical Properties: A Comparative Analysis

The conversion of Boc-Nle-OH to its DCHA salt alters its physical and chemical properties. The following table summarizes the key characteristics of both the free acid and its DCHA salt, based on data from various suppliers.

| Property | Boc-Nle-OH | Boc-Nle-OH · DCHA |

| CAS Number | 6404-28-0 | 21947-32-0 |

| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ · C₁₂H₂₃N |

| Molecular Weight | 231.29 g/mol | 412.61 g/mol |

| Physical State | Liquid or solid | Crystalline powder |

| Appearance | Colorless to light yellow | White to off-white or slight yellow to beige |

| Purity (Typical) | ≥99.0% (TLC) | ≥98% (TLC) |

| Optical Rotation | [α]20/D −8±1°, c = 1% in methanol | [α]25/D +8.5 to +11.5°, c=1 in methanol |

| Storage Temperature | -20°C to 4°C | 2-30°C |

Experimental Protocols

Detailed methodologies for the formation of the Boc-Nle-OH DCHA salt and the subsequent liberation of the free acid for use in peptide synthesis are provided below.

Protocol 1: Preparation of Boc-Nle-OH DCHA Salt

This protocol describes the straightforward procedure for converting crude, often oily, Boc-Nle-OH into its crystalline DCHA salt.

Materials:

-

Crude Boc-Nle-OH

-

Dicyclohexylamine (DCHA)

-

Diethyl ether (anhydrous)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude oily Boc-Nle-OH in a minimal amount of diethyl ether.

-

Slowly add one molar equivalent of dicyclohexylamine to the solution while stirring.

-

Continue stirring the mixture. The DCHA salt may precipitate immediately or may require some time to form. If necessary, the solution can be cooled to promote crystallization.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Wash the collected salt with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the purified Boc-Nle-OH DCHA salt under vacuum to a constant weight.

Protocol 2: Liberation of Free Boc-Nle-OH from its DCHA Salt

Prior to its use in peptide synthesis, the Boc-Nle-OH must be regenerated from its DCHA salt. This is typically achieved through an acid wash to remove the dicyclohexylamine.

Materials:

-

Boc-Nle-OH DCHA salt

-

Ethyl acetate

-

10% aqueous citric acid solution or 1M aqueous KHSO₄ solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the Boc-Nle-OH DCHA salt in ethyl acetate.

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of 10% aqueous citric acid solution (or 1M KHSO₄) and shake vigorously. The dicyclohexylammonium citrate (or sulfate) will partition into the aqueous layer, while the free Boc-Nle-OH will remain in the ethyl acetate layer.

-

Separate the organic layer and wash it sequentially with 10% citric acid solution (or 1M KHSO₄), water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified, free Boc-Nle-OH, which is now ready for use in peptide synthesis.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the DCHA salt of Boc-Nle-OH.

Caption: Workflow for the purification of Boc-Nle-OH via DCHA salt formation.

References

An In-depth Technical Guide to the Chemical Properties of Boc-L-norleucine Dicyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Boc-L-norleucine dicyclohexylammonium salt, a key reagent in the field of peptide chemistry. This document details its physicochemical characteristics, applications in synthesis, and relevant experimental protocols, presenting the information in a structured format for easy reference.

Core Chemical and Physical Properties

Boc-L-norleucine dicyclohexylammonium salt is a derivative of the non-proteinogenic amino acid L-norleucine. The N-terminal alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is formulated as a dicyclohexylammonium (DCHA) salt. This formulation enhances the stability and handling of the parent Boc-L-norleucine, making it a valuable building block in peptide synthesis.[1] Its unique structure allows for enhanced solubility and compatibility in various organic solvents, making it an ideal choice for researchers focused on drug design and development.[1]

The quantitative physicochemical properties of Boc-L-norleucine dicyclohexylammonium salt are summarized in the table below for easy comparison.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N |

| Molecular Weight | 412.61 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 133-139 °C |

| Optical Rotation (α)²⁵/D | +8.5 to +11.5° (c=1 in methanol) |

| Purity (TLC) | ≥98% |

| CAS Number | 21947-32-0 |

| Storage Temperature | 2-30°C |

Applications in Peptide Synthesis

The primary application of Boc-L-norleucine dicyclohexylammonium salt is as a monomer unit in solid-phase peptide synthesis (SPPS). The Boc protecting group provides temporary protection of the N-terminal amine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1] The dicyclohexylammonium salt form improves the compound's crystallinity and handling properties compared to the free acid.

The general workflow for incorporating Boc-L-norleucine into a peptide chain via SPPS involves two key steps: coupling and deprotection.

Coupling Reaction

Prior to coupling, the dicyclohexylammonium salt must be converted to the free carboxylic acid. This is typically achieved by treatment with an appropriate acid. The free Boc-L-norleucine is then activated using a coupling reagent to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain attached to the solid support.

Boc Deprotection

Following the coupling step, the N-terminal Boc group of the newly incorporated norleucine residue is removed to allow for the next coupling cycle. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Boc-L-norleucine dicyclohexylammonium salt in the context of Boc-SPPS.

General Protocol for Boc-Amino Acid Coupling in SPPS

This protocol describes a standard procedure for coupling a Boc-protected amino acid, such as Boc-L-norleucine, to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Boc-L-norleucine dicyclohexylammonium salt

-

Deprotected and neutralized peptide-resin

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

-

Free Acid Generation: In a separate vessel, dissolve Boc-L-norleucine dicyclohexylammonium salt in a suitable organic solvent and treat with a mild acid to remove the dicyclohexylamine. The resulting free acid is then isolated.

-

Pre-activation: Dissolve the Boc-L-norleucine (3-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[2]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]

Standard Protocol for Boc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for approximately 20 minutes in the reaction vessel.

-

Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for about 30 minutes at room temperature.[3]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove any residual acid.[3]

-

Neutralization: To neutralize the resin, wash it with a solution of 5% DIEA in DCM. This is typically done twice for 5 minutes each.[3]

-

Final Washing: Wash the resin again with DCM (3 times) to remove the excess DIEA. The resin is now ready for the subsequent coupling step.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and utilization of Boc-L-norleucine dicyclohexylammonium salt in peptide synthesis.

Caption: General synthesis workflow for Boc-L-norleucine dicyclohexylammonium salt.

Caption: Workflow for incorporating Boc-L-norleucine into a peptide chain using SPPS.

Safety and Handling

Conclusion

Boc-L-norleucine dicyclohexylammonium salt is a stable and easy-to-handle protected amino acid that serves as a fundamental building block in solid-phase peptide synthesis. Its well-defined chemical properties and the established protocols for its use in Boc-SPPS make it an indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Understanding the principles of its application, as outlined in this guide, is crucial for the successful synthesis of custom peptides with high purity and yield.

References

An In-depth Technical Guide to Boc-Protected Norleucine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of N-α-tert-butyloxycarbonyl (Boc) protected norleucine (Boc-Nle). It is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and modified amino acids to create novel therapeutics. This document details the physicochemical properties, synthesis, and experimental applications of Boc-norleucine, presenting the information in a structured and accessible format.

Structure and Physicochemical Properties

Boc-norleucine is a derivative of the non-proteinogenic amino acid norleucine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for its application in stepwise peptide synthesis, preventing unwanted reactions of the N-terminus during the formation of peptide bonds.[1] Norleucine itself is an isomer of leucine and isoleucine, featuring a linear four-carbon side chain, which imparts specific steric and hydrophobic properties to the peptides into which it is incorporated.[2]

Chemical Structure

The chemical structure of Boc-L-norleucine is depicted below. The D-enantiomer is structurally identical, differing only in the stereochemistry at the alpha-carbon.

Caption: Chemical structure of Boc-L-norleucine.

Quantitative Physicochemical Data

The key physicochemical properties of Boc-norleucine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₄ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| CAS Number | 6404-28-0 (L-isomer) 55674-63-0 (D-isomer) | [3][4] |

| Appearance | Colorless to light yellow liquid/syrup | [1][3] |

| Predicted Boiling Point | 362.1 °C at 760 mmHg | [3] |

| Optical Rotation [α]D²⁰ | -8 ± 1° (c=1 in methanol) (L-isomer) +8 ± 2° (c=1 in methanol) (D-isomer) | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone | [3] |

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of Boc-norleucine.

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum of Boc-L-norleucine shows characteristic peaks for the protons of the norleucine backbone and the Boc protecting group.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.38 | broad singlet | COOH |

| 7.02 | doublet | NH |

| 3.87 - 3.78 | multiplet | α-CH |

| 1.69 - 1.47 | multiplet | β-CH₂ |

| 1.37 | singlet | C(CH₃)₃ (Boc) |

| 1.32 - 1.20 | multiplet | γ-CH₂ and δ-CH₂ |

| 0.85 | triplet | ε-CH₃ |

¹³C NMR Spectroscopy (Predicted): Based on data from similar Boc-protected amino acids, the following are the predicted chemical shifts for the carbon atoms in Boc-norleucine.[5][6]

| Chemical Shift (δ) ppm | Assignment |

| ~174 | COOH |

| ~155 | C=O (Boc) |

| ~78 | C (CH₃)₃ (Boc) |

| ~53 | α-CH |

| ~32 | β-CH₂ |

| ~28 | C(C H₃)₃ (Boc) |

| ~27 | γ-CH₂ |

| ~22 | δ-CH₂ |

| ~14 | ε-CH₃ |

Infrared (IR) Spectroscopy: The expected characteristic absorption bands in the IR spectrum of Boc-norleucine are indicative of its functional groups.[3]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~2960-2850 | C-H stretch (alkyl groups) |

| ~1740 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate - Boc group) |

Function and Applications in Drug Development

The primary function of Boc-norleucine is to serve as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[2]

The incorporation of norleucine, an unnatural amino acid, into peptide sequences can confer several advantageous properties to the resulting therapeutic candidates:

-

Enhanced Enzymatic Stability: Peptides containing non-proteinogenic amino acids like norleucine are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural L-amino acids. This increased stability can lead to a longer in-vivo half-life.[7]

-

Modulation of Bioactivity: The linear and hydrophobic side chain of norleucine can influence the overall conformation and hydrophobicity of a peptide. This can be strategically used to fine-tune the binding affinity of the peptide to its biological target.[1]

-

Methionine Replacement: Norleucine is often used as a non-oxidizable isostere of methionine.[8] The sulfur atom in methionine is susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with norleucine can improve the stability and shelf-life of peptide-based drugs without significantly altering their biological function.[9]

While Boc-norleucine itself does not have a direct signaling function, the peptides synthesized using it can modulate various biological pathways. For instance, certain bioactive peptides have been shown to exhibit antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[10] The specific biological activity is determined by the overall amino acid sequence of the peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Boc-Nle-OH.DCHA for Researchers and Drug Development Professionals

Introduction: N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA), identified by CAS number 21947-32-0, is a pivotal amino acid derivative for researchers and professionals in the fields of peptide synthesis and drug development.[1] This non-proteinogenic amino acid building block is instrumental in the synthesis of peptides with tailored properties, offering enhanced stability and unique structural characteristics.[1][2][3] This guide provides an in-depth overview of its technical specifications, primary applications, and a general protocol for its use in solid-phase peptide synthesis.

Core Technical Data

This compound is a white to off-white powder, valued for its stability and ease of handling in synthetic applications.[1][4] The dicyclohexylammonium (DCHA) salt form enhances its solubility in various organic solvents, making it a preferred choice for peptide chemists.[1]

| Property | Value | Reference |

| CAS Number | 21947-32-0 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N | [1][4][5] |

| Molecular Weight | 412.61 g/mol | [1][4][5] |

| Synonyms | Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt, (S)-N-alpha-Boc-2-aminohexanoic acid dicyclohexylamine | [4][6] |

| Appearance | White to slight yellow to beige powder | [1][4] |

| Purity | ≥98% (TLC) | [4][5] |

| Optical Rotation | +8.5 to +11.5 ° (c=1 in methanol) | [4] |

| Melting Point | 133-139 °C | [1] |

| Storage Temperature | 2-30°C | [4] |

Key Applications in Research and Development

The primary application of this compound lies in its role as a standard building block for the introduction of norleucine (Nle) residues during Boc solid-phase peptide synthesis (SPPS).[4] Norleucine, an isomer of leucine, is a non-proteinogenic amino acid, and its incorporation into peptide chains can confer significant advantages:

-

Enhanced Proteolytic Stability: Peptides containing norleucine often exhibit increased resistance to degradation by enzymes, which can prolong their in vivo half-life and therapeutic efficacy.[2]

-

Modulation of Biological Activity: The unique structural properties of norleucine can influence the conformational and topographical features of a peptide, potentially leading to altered receptor binding affinity and biological activity.[2]

-

Drug Design and Development: These modified peptides are valuable in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2][3][10]

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow for incorporating Boc-Nle-OH into a growing peptide chain using Boc SPPS.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Conceptual Pathway: Enhanced Peptide Stability

The incorporation of non-proteinogenic amino acids like norleucine can enhance the stability of a peptide, leading to a more sustained biological effect.

Caption: Conceptual diagram of enhanced peptide stability with norleucine.

Experimental Protocol: General Coupling of this compound in SPPS

This protocol provides a general methodology for the coupling of this compound in manual Boc-SPPS. The specific reagents and reaction times may need to be optimized based on the peptide sequence and resin.

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

- Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

- Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 15-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

- Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF)).

3. Coupling of this compound:

- Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in a suitable solvent like DMF or DCM.

- If using HBTU, add an activator base such as DIPEA.

- Add the activated amino acid solution to the deprotected and neutralized resin.

- Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

4. Monitoring the Coupling Reaction:

- The completion of the coupling reaction can be monitored using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

5. Washing:

- After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

6. Cycle Repetition:

- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

8. Purification:

- The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Supplier Information

This compound with CAS number 21947-32-0 is available from several chemical suppliers, including:

-

Sigma-Aldrich (Novabiochem)[4]

-

Ottokemi[5]

-

Chem-Impex[1]

-

GenoChem World[6]

-

Aapptec Peptides[8]

-

Watanabe Chemical[7]

-

ChemicalBook[9]

-

Shanghai Huicheng Biological Technology[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Nle-OH . DCHA Novabiochem 21947-32-0 [sigmaaldrich.com]

- 5. Boc-Nle-OH . DCHA, ≥98% (TLC) 21947-32-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. geno-chem.com [geno-chem.com]

- 7. 21947-32-0 Boc-Nle-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 8. peptide.com [peptide.com]

- 9. BOC-NLE-OH DCHA | 21947-32-0 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Boc-Nle-OH.DCHA_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Nle-OH.DCHA

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's characteristics, experimental protocols for its use, and its relevance in biological systems, particularly in the context of neurodegenerative disease research.

Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-norleucine, which is protected at the α-amino group with a tert-butoxycarbonyl (Boc) group and exists as a salt with dicyclohexylamine (DCHA). This form enhances the stability and handling of the amino acid derivative, making it a valuable building block in solid-phase peptide synthesis (SPPS).

General Properties

A summary of the general physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt | |

| Synonyms | Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt | |

| CAS Number | 21947-32-0 | |

| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N | [1] |

| Molecular Weight | 412.61 g/mol | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

| Purity | ≥98% (by TLC) | [1] |

| Storage Temperature | 2-30°C | [1] |

Solubility and Spectroscopic Data

Detailed solubility and spectroscopic data are crucial for the application of this compound in experimental settings.

| Property | Value | Reference |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Optical Rotation | [α]²⁵/D +8.5 to +11.5° (c=1 in methanol) | |

| Melting Point | Not explicitly found for the DCHA salt. The free acid, Boc-Nle-OH, has a reported melting point of 66-69°C. |

Experimental Protocols

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocols outline the key steps for its application.

Conversion of DCHA Salt to Free Acid

Prior to its use in peptide coupling reactions, the dicyclohexylammonium salt must be converted to the free carboxylic acid.

Materials:

-

This compound

-

Ethyl acetate or Dichloromethane (DCM)

-

1N Sulfuric acid or Citric acid solution (aqueous)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic solution with 1N sulfuric acid or citric acid solution. Repeat the washing step two to three times to ensure complete conversion to the free acid.

-

Wash the organic layer with brine to remove any remaining aqueous acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Nle-OH, as a solid or oil.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for the incorporation of a Boc-Nle-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Nle-OH (free acid)

-

Coupling reagents (e.g., HBTU, HOBt, or DCC)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Kaiser test)

-

Ninhydrin (for Kaiser test)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM.

-

Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with Isopropanol (IPA) and then DCM.

-

Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-Nle-OH (free acid) by dissolving it with coupling reagents (e.g., 3-4 equivalents of Boc-Nle-OH and HATU) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

-

Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Biological Context and Applications

Norleucine is a non-proteinogenic amino acid that serves as an isostere for leucine and methionine. Its incorporation into peptides offers several advantages in drug design and biochemical studies.

Enhanced Stability

Peptides containing L-norleucine can exhibit increased stability against enzymatic degradation compared to their natural counterparts. Norleucine is also frequently used as a substitute for methionine to prevent oxidation of the thioether side chain, thereby enhancing the shelf-life and stability of peptide-based therapeutics.

Role in Neurodegenerative Disease Research

A significant application of norleucine is in the study of Alzheimer's disease. Research has shown that substituting the methionine residue at position 35 of the amyloid-β (Aβ) peptide with norleucine can completely negate the neurotoxic effects of the Aβ peptides.[2] This highlights the potential of norleucine-containing peptides as therapeutic agents for neurodegenerative diseases.[3]

The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques. This process is believed to trigger a cascade of events, including neuroinflammation and neuronal cell death. The inhibition of Aβ aggregation is therefore a key therapeutic strategy.

The proposed signaling pathway illustrates how amyloid-β aggregation can lead to neurotoxicity, a process that can be potentially mitigated by norleucine-containing peptide inhibitors.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the fields of peptide synthesis, pharmaceuticals, and organic chemistry. Among the arsenal of available protective groups for amines, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone due to its robust stability under a variety of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core chemical principles, experimental protocols, and critical considerations for its successful application.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group for amines.[1] Its widespread use stems from a crucial balance of stability and lability. It is highly stable in basic and nucleophilic environments, as well as during catalytic hydrogenation, which makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile carboxybenzyl (Cbz) groups.[2][3] However, the Boc group is readily cleaved under acidic conditions, a property that is central to its utility.[4]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, often referred to as Boc anhydride.[4][5] The reaction is generally carried out in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity. The nucleophilic amine then attacks one of the carbonyl carbons of the Boc anhydride.[5][6] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with byproducts tert-butanol and carbon dioxide.[7]

Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its removal under acidic conditions.[5] The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA), typically in a solution with a scavenger in a solvent like dichloromethane (DCM).[4][8] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][9] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[4][9]

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. genscript.com [genscript.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Norleucine in Peptide Design: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, stability, and specificity. While the 20 proteinogenic amino acids offer a vast chemical space, their inherent limitations, such as susceptibility to proteolytic degradation and oxidation, often hinder the development of viable drug candidates. This has led to a surge of interest in non-proteinogenic amino acids (npAAs), which provide a powerful toolkit to overcome these challenges. By strategically incorporating npAAs, researchers can fine-tune the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.

Among the diverse array of available npAAs, norleucine (Nle), a linear-chain isomer of leucine, has emerged as a particularly valuable building block in peptide design. This technical guide provides a comprehensive overview of the core principles and practical applications of utilizing norleucine to engineer peptides with superior therapeutic potential.

Norleucine: A Chemist's Swiss Army Knife

Norleucine, or 2-aminohexanoic acid, is an acyclic, non-polar amino acid. Its side chain is a simple n-butyl group, making it structurally similar to both leucine and methionine. This structural mimicry is the cornerstone of its utility in peptide design.

Key Physicochemical Properties of Norleucine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| pKa (Carboxyl) | 2.39 | [2] |

| pKa (Amino) | 9.76 | [2] |

| Solubility | Water-soluble | [1] |

The Strategic Advantage of Norleucine Incorporation

The primary motivations for incorporating norleucine into a peptide sequence are multifaceted:

-

Enhanced Oxidative Stability: Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, being a non-oxidizable isostere of methionine, serves as an excellent replacement to prevent this degradation pathway, thereby increasing the shelf-life and in vivo stability of the peptide.[3][4][5]

-

Increased Proteolytic Resistance: The linear, unbranched side chain of norleucine can confer a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of leucine, potentially leading to increased resistance against proteases.[6]

-

Modulation of Helicity and Conformation: The incorporation of norleucine can influence the secondary structure of peptides. While its helical propensity is similar to that of other aliphatic amino acids like alanine and leucine, subtle differences in side-chain packing can be exploited to fine-tune the helical content and overall conformation of a peptide, which is often critical for receptor binding and biological activity.[7]

-

Probing Structure-Activity Relationships (SAR): As a structural analog of leucine and methionine, norleucine is a valuable tool for SAR studies. By systematically replacing these residues with norleucine, researchers can elucidate the specific roles of side-chain branching and sulfur atoms in peptide-receptor interactions and biological function.[2][8]

Impact of Norleucine Substitution on Peptide Properties: Quantitative Insights

The true value of norleucine in peptide design is best illustrated through quantitative data. While a single, comprehensive study detailing all aspects of norleucine substitution is rare, a compilation of data from various studies highlights its significant impact on key peptide parameters.

Case Study: Norleucine in Antimicrobial Peptides (AMPs)

A study on the antimicrobial peptide PGLa provides valuable insights into the effects of replacing methionine with norleucine.

| Peptide | Minimal Inhibitory Concentration (MIC) vs. E. coli (µM) | Hemolytic Activity (HC50, µM) | Helical Content (in membrane-mimicking environment) |

| PGLa (with Met) | Comparable to Nle-PGLa | Comparable to Nle-PGLa | High α-helical content |

| Nle-PGLa | Comparable to PGLa | Comparable to PGLa | High α-helical content |

Data compiled from a qualitative comparison in a study by Afonin et al. (2016). The study concluded that the bioactivity and structure in diluted membrane-mimicking environments were comparable between the two peptides, confirming the functional isosterism of methionine and norleucine in this context.[9]

Case Study: Norleucine in Neuropeptide Y (NPY) Analogs

The substitution of tyrosine with norleucine in Neuropeptide Y (NPY) analogs has been explored to understand the role of specific residues in receptor binding.

| Peptide | Receptor Binding Affinity (Ki, nM) - Y1 Receptor | Receptor Binding Affinity (Ki, nM) - Y2 Receptor |

| [Leu31, Pro34]NPY | 7-60 fold higher than Y2 | - |

| NPY | 4-25 fold lower than Y2 | - |

This table illustrates the principle of using amino acid substitutions to alter receptor selectivity. While not a direct norleucine substitution example with full quantitative data, it highlights the type of data sought in such studies.[10]

Case Study: Norleucine in GLP-1 Analogs for Enhanced Stability

The development of long-acting GLP-1 analogs often involves modifications to improve stability. Norleucine is a common substitute for methionine to prevent oxidation.

| Peptide Analog | In Vitro Plasma Half-life (t½, hours) | Receptor Binding Affinity (IC50, nM) |

| Native GLP-1 | ~2 minutes | 1.5 |

| Liraglutide (GLP-1 Analog) | ~13 hours (in humans) | Lower than native GLP-1 |

| Semaglutide (GLP-1 Analog) | ~165 hours (in humans) | 0.38 |

This table showcases the dramatic improvements in half-life achieved through peptide engineering, a process where norleucine substitution for methionine is a key strategy to prevent oxidative degradation, contributing to overall stability.[11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic 10-amino acid peptide containing norleucine using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-Nle-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

-

Reaction vessel with a sintered glass frit

-

Shaker or vortexer

Workflow Diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Nle-OH at the desired position.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection of Side Chains:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

HPLC system with a preparative C18 column

-

UV detector (214 nm and 280 nm)

-

Fraction collector

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase conditions.

-

Inject the dissolved crude peptide onto the column.

-

Run a gradient optimized from the analytical run to separate the target peptide from impurities.

-

Collect fractions corresponding to the main peak of the target peptide.

-

-

Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization of the Norleucine-Containing Peptide

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

-

Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of the norleucine-containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR.

-

Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The NMR spectra will provide detailed structural information, and the characteristic signals for the norleucine side chain protons and carbons can be identified to confirm its incorporation.

Circular Dichroism (CD) Spectroscopy:

-

Procedure: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer). Record the CD spectrum in the far-UV region (typically 190-260 nm). The spectrum can be used to estimate the secondary structure content (e.g., α-helix, β-sheet) of the peptide. The percentage of helicity can be calculated from the mean residue ellipticity at 222 nm.[13][14][15]

Visualizing Key Concepts in Peptide Design

Rationale for Methionine Substitution with Norleucine

Caption: Rationale for replacing methionine with the isosteric but non-oxidizable norleucine.

A Generalized Workflow for Peptide Design Incorporating Non-Proteinogenic Amino Acids

Caption: A generalized workflow for the design and development of peptides incorporating non-proteinogenic amino acids.

GPCR Signaling Pathway Modulation by a Peptide Ligand

References

- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological properties of 4-norleucine-neuropeptide Y; secondary structure of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. | Semantic Scholar [semanticscholar.org]

- 12. bakerlab.org [bakerlab.org]

- 13. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Applications of Norleucine in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and isoleucine.[1] Its structural similarity to naturally occurring amino acids, particularly methionine, makes it a valuable tool in peptide chemistry.[2] The incorporation of norleucine into peptide sequences can significantly enhance their physicochemical and biological properties, offering advantages in drug design and development.[1] This guide provides a comprehensive overview of the applications of norleucine, focusing on its role as a methionine surrogate, its use in improving peptide stability and solubility, and its function as a chiral building block. Detailed experimental protocols and quantitative data are presented to support researchers in leveraging the unique characteristics of norleucine.

Norleucine as a Methionine Surrogate

One of the most prominent applications of norleucine in peptide chemistry is as a substitute for methionine (Met). Methionine is susceptible to oxidation, which can lead to a loss of biological activity and reduced shelf-life of peptide-based therapeutics.[1][3] Norleucine, being an isosteric but non-oxidizable analog of methionine, can mitigate this issue.[4][5]

1.1. Prevention of Oxidation and Enhanced Stability

The thioether side chain of methionine can be readily oxidized to sulfoxide and then to sulfone, often resulting in a significant loss of bioactivity.[6] Replacing methionine with norleucine eliminates this oxidation risk, thereby improving the chemical stability of the peptide.[3][4] This substitution has been shown to be particularly beneficial in peptides where methionine residues are not directly involved in receptor binding but are crucial for maintaining the overall structure.

A notable example is in the study of Amyloid-β (Aβ) peptides, which are central to Alzheimer's disease. Research has demonstrated that substituting the methionine at position 35 with norleucine can completely negate the neurotoxic effects of the Aβ peptides, highlighting the therapeutic potential of this modification.[7][8]

1.2. Minimal Structural Perturbation

Norleucine is nearly isosteric with methionine, meaning they have a similar size and shape.[7] This structural similarity often allows for the substitution of methionine with norleucine without significantly altering the peptide's conformation and, consequently, its biological function.[6][9] However, subtle differences in hydrophobicity and side-chain flexibility can sometimes lead to altered receptor binding or membrane interaction.[10]

Enhancing Peptide Stability and Bioavailability

The incorporation of norleucine, particularly its D-enantiomer (D-norleucine), is a powerful strategy to enhance the stability of peptides against enzymatic degradation.[1][11]

2.1. Resistance to Proteolytic Degradation

Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic efficacy.[12] Introducing non-proteinogenic amino acids like D-norleucine can significantly increase resistance to proteolysis because naturally occurring proteases are stereospecific for L-amino acids.[1][11] This increased stability translates to a longer in vivo half-life and improved bioavailability.[11]

2.2. Modulation of Physicochemical Properties

The linear, unbranched side chain of norleucine contributes to the overall hydrophobicity of a peptide.[11] This can be advantageous for antimicrobial peptides (AMPs) that function by interacting with and disrupting microbial cell membranes.[11] The increased hydrophobicity can lead to improved membrane disruption and enhanced antimicrobial efficacy.[11] Furthermore, substituting isoleucine with norleucine in a lanthanide-binding coiled-coil polypeptide was shown to enhance the thermodynamic stability of the resulting complex.[13]

Norleucine in Peptide Synthesis and as a Chiral Building Block

Norleucine is a valuable component in solid-phase peptide synthesis (SPPS) for creating peptides with tailored properties.[8] Both L-norleucine and D-norleucine are commercially available with appropriate protecting groups (e.g., Boc and Fmoc) for use in standard SPPS protocols.[14]

The defined stereochemistry of norleucine makes it a useful chiral building block in asymmetric synthesis.[15][16] The incorporation of either L- or D-norleucine can induce specific secondary structures in the peptide backbone, potentially leading to altered receptor binding and biological activity.[11]

Data Presentation

| Application | Modification | Effect | Quantitative Data (Example) | Reference |

| Methionine Surrogate | Substitution of Met with Nle in Amyloid-β peptide | Negation of neurotoxic effects | - | [7][8] |

| Substitution of Met with Nle in PGLa peptide | Functional isosterism, altered membrane interaction | Bacteriostatic and hemolytic activities were comparable between the two peptides. | [10] | |

| Enhanced Stability | Incorporation of D-Nle into peptides | Increased resistance to proteolytic degradation | - | [1][11] |

| Substitution of Ile with Nle in a coiled-coil polypeptide | Enhanced thermodynamic stability of the complex | The dissociation constant suggested more favorable complex formation. | [13] | |

| Bioactivity Modulation | Substitution of Lys with Nle in a histone H4 peptide | Strong binding to SETD8 | Kd = 0.14 μM, IC50 = 0.33 μM, Ki = 50 nM | [17] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating norleucine into a peptide sequence using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Nle-OH or Fmoc-D-Nle-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a norleucine-containing peptide in plasma.[12]

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Human or animal plasma

-

Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)

-

HPLC or LC-MS system for analysis

Procedure:

-

Pre-warm an aliquot of plasma to 37°C.

-

Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

-

Immediately add the aliquot to the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

-

Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).[12]

Mandatory Visualizations

Caption: Workflow for synthesis and evaluation of norleucine-containing peptides.

Caption: A potential signaling pathway activated by a norleucine-containing peptide.

Conclusion

Norleucine is a versatile and valuable non-proteinogenic amino acid in peptide chemistry. Its application as a methionine surrogate to prevent oxidation and enhance stability is a well-established strategy in peptide drug design. The incorporation of norleucine, particularly D-norleucine, can significantly improve a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, norleucine serves as a useful tool for modulating the physicochemical properties of peptides and as a chiral building block for creating unique peptide structures. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize norleucine in the development of novel and improved peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E [pubs.rsc.org]

- 7. Norleucine - Wikipedia [en.wikipedia.org]

- 8. lifetein.com [lifetein.com]

- 9. cheme.caltech.edu [cheme.caltech.edu]

- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Norleucine Substitution Enhances Self-Assembly of a Lanthanide-Binding Polypeptide Coiled Coil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt (Boc-Nle-OH·DCHA)

This document provides a detailed overview of the chemical properties, specifically the molecular formula and weight, of N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH·DCHA). This compound is frequently utilized as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the parent Boc-Nle-OH molecule.

Physicochemical Properties

The fundamental physicochemical data for Boc-Nle-OH·DCHA and its constituent components are derived from standard chemical calculations based on IUPAC atomic weights. These values are critical for stoichiometric calculations in synthetic organic chemistry and peptide manufacturing.

Data Summary

The molecular formula and weight for the individual components and the final salt complex are summarized below.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| N-α-tert-Butoxycarbonyl-L-norleucine | Boc-Nle-OH | C₁₁H₂₁NO₄ | 231.29[1][2] |

| Dicyclohexylamine | DCHA | C₁₂H₂₃N | 181.32[3][4][5] |

| N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt | Boc-Nle-OH·DCHA | C₁₁H₂₁NO₄ · C₁₂H₂₃N | 412.61 [6][7] |

Methodologies

The molecular weights and formulas presented are not determined via experimental protocols but are calculated based on the established atomic masses of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen). The molecular weight of the Boc-Nle-OH·DCHA salt is the sum of the molecular weights of the acidic component (Boc-Nle-OH) and the basic component (DCHA).[6][7]

Logical Relationship: Formation of the DCHA Salt

The formation of Boc-Nle-OH·DCHA is an acid-base reaction where the carboxylic acid group of Boc-Nle-OH donates a proton to the basic secondary amine of DCHA. This interaction results in the formation of a stable ammonium carboxylate salt, which often crystallizes readily, simplifying purification.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. 二环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dicyclohexylamine | 101-83-7 [chemicalbook.com]

- 6. Boc-Nle-OH . DCHA, ≥98% (TLC) 21947-32-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Boc-Nle-OH . DCHA Novabiochem 21947-32-0 [sigmaaldrich.com]

Navigating the Solubility Landscape of N-α-t-Boc-L-norleucine Dicyclohexylammonium Salt: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Boc-L-norleucine dicyclohexylammonium salt, a crucial building block in peptide synthesis and pharmaceutical research.

N-α-t-Boc-L-norleucine dicyclohexylammonium salt is an amino acid derivative prized for its stability and ease of handling in the synthesis of bioactive peptides. Its unique structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, significantly influences its solubility, rendering it more compatible with organic solvents. This guide synthesizes available data to provide a clear understanding of its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Qualitative Solubility Profile

| Solvent Class | General Solubility | Recommended Solvents | Notes |

| Polar Aprotic Solvents | High | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | These are often the primary solvents for solid-phase peptide synthesis (SPPS) and are excellent choices for dissolving Boc-protected amino acids.[1] |

| Chlorinated Solvents | Good | Dichloromethane (DCM) | Commonly used in peptide synthesis and for dissolving Boc-protected amino acids.[1][2] |

| Ethers | Moderate to Good | Tetrahydrofuran (THF) | Generally a good solvent for Boc-protected amino acids.[2] |

| Alcohols | Moderate | Methanol, Ethanol | Solubility can be moderate and may be improved with gentle warming. |

| Aqueous Solutions | Low to Insoluble | Water, Buffers | The hydrophobic nature of the Boc group and the norleucine side chain limits solubility in water.[3] |

Experimental Protocol for Solubility Determination

This section outlines a general yet detailed methodology for determining the solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a specific solvent. This protocol is adapted from standard laboratory procedures for solubility testing of fine chemicals and peptide derivatives.[4][5][6]

Objective: To determine the approximate solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a given solvent at a specified temperature (e.g., room temperature).

Materials:

-

N-α-t-Boc-L-norleucine dicyclohexylammonium salt

-

Selected solvent(s) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation:

-

Accurately weigh a small amount of N-α-t-Boc-L-norleucine dicyclohexylammonium salt (e.g., 10 mg) into a clean, dry vial.[4]

-

Record the exact weight.

-

-

Solvent Addition and Dissolution Attempts:

-

Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).[4]

-

Cap the vial tightly and vortex for 1-2 minutes.[6]

-

Visually inspect the vial for any undissolved solid.

-

If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[4]

-

If dissolution is still incomplete, gently warm the solution (e.g., to 37°C) for a short period while monitoring for any degradation.[6]

-

-

Incremental Solvent Addition:

-

If the compound remains undissolved, continue to add the solvent in small, known increments (e.g., 100 µL at a time).

-

After each addition, repeat the vortexing, sonication, and gentle warming steps until complete dissolution is achieved.[5]

-

Carefully record the total volume of solvent added.

-

-

Equilibration (for more precise measurements):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Place the sealed vial in a thermostatically controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis (for equilibrated solutions):

-

Allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully draw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered solution with a suitable solvent.

-

Determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

-

Calculation:

-

Calculate the solubility based on the mass of the dissolved compound and the volume of the solvent used. Express the result in units such as mg/mL or mol/L.

-

Logical Workflow for Solvent Selection

The process of finding a suitable solvent for a peptide derivative like N-α-t-Boc-L-norleucine dicyclohexylammonium salt can be systematic. The following diagram illustrates a logical workflow for solubility testing, starting with the most common and benign solvents and progressing to stronger organic solvents or co-solvent systems if necessary.

Caption: A systematic workflow for determining a suitable solvent for N-α-t-Boc-L-norleucine dicyclohexylammonium salt.

References

Methodological & Application

Application Notes and Protocols for Boc-Nle-OH.DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA) in solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, is a valuable tool for peptide chemists, often employed as an isosteric replacement for methionine to prevent oxidation-related side products and to probe the functional role of methionine residues in biologically active peptides.

Introduction

This compound is a standard building block for introducing norleucine residues into a peptide sequence using the Boc/Bzl protection strategy in SPPS.[1] The Boc group provides temporary protection of the α-amino group, which is removed by acid treatment at each cycle of peptide elongation. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the protected amino acid.

Norleucine is structurally similar to leucine but lacks the methyl group on the γ-carbon.[1] This structural similarity allows it to be incorporated into peptide chains, often with minimal disruption to the overall conformation. One of the most significant applications of norleucine is as a substitute for methionine. The thioether side chain of methionine is susceptible to oxidation during synthesis, purification, and storage, which can lead to undesired side products and loss of biological activity. Replacing methionine with the chemically inert norleucine can circumvent these issues.[2]

A notable application is in the study of Alzheimer's disease, where substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in therapeutic peptide design.[3]

Data Presentation

| Coupling Reagent | Activator/Base | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time (minutes) | Estimated Coupling Efficiency (%) | Notes |

| DCC/HOBt | HOBt | 2-3 : 2-3 : - | 60 - 120 | >98 | A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct is insoluble and must be thoroughly washed away. |

| HBTU/DIEA | HOBt/DIEA | 2-3 : 2-3 : 4-6 | 30 - 60 | >99 | A highly efficient uronium-based coupling reagent with faster reaction times than carbodiimides. |

| HATU/DIEA | HOAt/DIEA | 2-3 : 2-3 : 4-6 | 20 - 45 | >99.5 | Generally considered one of the most effective coupling reagents, especially for difficult sequences, though it is more expensive. |

| PyBOP/DIEA | - / DIEA | 2-3 : 2-3 : 4-6 | 45 - 90 | >99 | A phosphonium salt-based reagent that is also very effective and avoids the potential side reactions associated with guanidinium-forming reagents. |